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molecular formula C9H9ClO3 B8790214 2-Chloro-1-(4-hydroxy-3-methoxyphenyl)ethanone CAS No. 6344-28-1

2-Chloro-1-(4-hydroxy-3-methoxyphenyl)ethanone

Cat. No. B8790214
M. Wt: 200.62 g/mol
InChI Key: ZYISHMORGJQMEO-UHFFFAOYSA-N
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Patent
US05070087

Procedure details

To a cooled (ice bath) stirred solution of 130.3 g (1.05 mole) of 2-methoxyphenol in 750 mL of carbon disulfide was continuously added 306.6 g (2.3 mole) of anhydrous aluminum chloride portionwise. The stirred, cooled mixture was then treated dropwise with 80 mL (113 g, 1.0 mole) of 2-chloroacetyl chloride. After the addition was completed, the mixture was heated at reflux temperature for 20 hr, cooled, and poured into a mixture of 2 kg of crushed ice and 200 ml of concentrated hydrochloric acid. The solid which gradually crystallized was washed with water and carbon disulfide and dried. The solid was recrystallized from isopropyl ether containing a few drops of 2-propanol to yield 128.3 g (64% yield) of the title compound, mp 102°-103° C.
Quantity
130.3 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
306.6 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
2 kg
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Four
Yield
64%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9].[Cl-].[Al+3].[Cl-].[Cl-].[Cl:14][CH2:15][C:16](Cl)=[O:17].Cl>C(=S)=S>[Cl:14][CH2:15][C:16]([C:7]1[CH:6]=[CH:5][C:4]([OH:9])=[C:3]([O:2][CH3:1])[CH:8]=1)=[O:17] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
130.3 g
Type
reactant
Smiles
COC1=C(C=CC=C1)O
Name
Quantity
750 mL
Type
solvent
Smiles
C(=S)=S
Step Two
Name
Quantity
306.6 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
80 mL
Type
reactant
Smiles
ClCC(=O)Cl
Step Four
Name
ice
Quantity
2 kg
Type
reactant
Smiles
Name
Quantity
200 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To a cooled (ice bath)
TEMPERATURE
Type
TEMPERATURE
Details
The stirred, cooled mixture
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 20 hr
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The solid which gradually crystallized
WASH
Type
WASH
Details
was washed with water and carbon disulfide
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from isopropyl ether containing a few drops of 2-propanol

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)C1=CC(=C(C=C1)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 128.3 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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